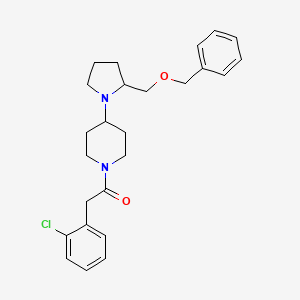

![molecular formula C26H21N5O3 B2792438 4-(5-Methyl-6-(phenylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate CAS No. 385399-73-5](/img/structure/B2792438.png)

4-(5-Methyl-6-(phenylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

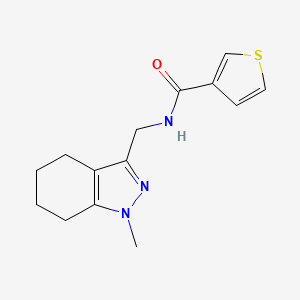

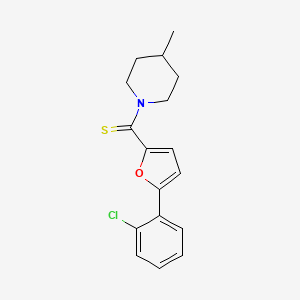

The compound “4-(5-Methyl-6-(phenylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate” is a complex organic molecule. It contains a 1,2,4-triazolo[1,5-a]pyrimidin-7-one core, which is a type of heterocyclic compound . These compounds are known to bind with a variety of enzymes and receptors in biological systems, showing versatile biological activities .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidin-7-one compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis

The molecular structure of this compound is complex, with a central 1,2,4-triazolo[1,5-a]pyrimidin-7-one ring system. This ring system contains two carbon and three nitrogen atoms . The compound also contains a phenylcarbamoyl group and a phenyl benzoate group attached to the triazolopyrimidine core .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its intricate structure. The triazolopyrimidine core is known to participate in a variety of reactions, including complex formation processes with endocyclic NH-protons of the dihydropyrimidine cycle .Aplicaciones Científicas De Investigación

Antibacterial Activity

Triazole derivatives have been investigated for their antibacterial potential. The triazole nucleus in this compound may interact with bacterial enzymes or receptors, inhibiting bacterial growth. Researchers have synthesized and tested various triazole analogs, including this compound, to combat multidrug-resistant pathogens .

Antifungal Properties

Triazole-containing compounds are well-known antifungal agents. Commercially available drugs like fluconazole and voriconazole belong to this class. The presence of the triazole moiety in our compound suggests potential antifungal activity, making it an interesting candidate for further study .

Anticancer Applications

Triazoles have shown promise in cancer research. They can interfere with cancer cell proliferation, angiogenesis, and metastasis. Investigating the impact of our compound on cancer cell lines could reveal its potential as an anticancer agent .

Antioxidant Effects

Triazole derivatives often exhibit antioxidant properties. These compounds scavenge free radicals, protecting cells from oxidative damage. Our compound’s structure suggests it might possess antioxidant activity, which could be explored through in vitro and in vivo studies .

Antiviral Potential

Triazoles have been investigated as antiviral agents due to their ability to inhibit viral enzymes. Our compound could be evaluated for its antiviral activity against specific viruses, contributing to the development of novel antiviral drugs .

Anti-Inflammatory and Analgesic Effects

Triazole-containing compounds have been explored for their anti-inflammatory and analgesic properties. By modulating inflammatory pathways, they may alleviate pain and inflammation. Further research could assess our compound’s efficacy in these areas .

Direcciones Futuras

The future research directions for this compound could involve further exploration of its biological activities, given its potential to interact with a variety of enzymes and receptors . Additionally, more research could be done to fully understand its synthesis, chemical reactions, and physical and chemical properties.

Propiedades

IUPAC Name |

[4-[5-methyl-6-(phenylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl] benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N5O3/c1-17-22(24(32)30-20-10-6-3-7-11-20)23(31-26(29-17)27-16-28-31)18-12-14-21(15-13-18)34-25(33)19-8-4-2-5-9-19/h2-16,23H,1H3,(H,30,32)(H,27,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSVVOXJBBJIZOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Methyl-6-(phenylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[(2-cyclopropylpyridin-4-yl)methyl]propanamide](/img/structure/B2792365.png)

![2-[[4-(2-Chloropropanoyl)-6,6-dimethylmorpholin-2-yl]methoxy]-N,N-dimethylacetamide](/img/structure/B2792367.png)

![9-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2792373.png)

![5-Chloro-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]pyrimidin-2-amine](/img/structure/B2792374.png)

![N-(4-(methylthio)benzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2792376.png)